Tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C10H19NO3S and a molecular weight of 233.3 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and thiol-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The purification process may include techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the thiol group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. This interaction can affect various cellular processes, including enzyme activities, signal transduction pathways, and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
- Tert-butyl 2-(sulfamoylmethyl)morpholine-4-carboxylate
- Tert-butyl 2-(2-chloropyrimidin-4-yl)morpholine-4-carboxylate
Uniqueness
Tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds that may lack the thiol functionality.
Properties
Molecular Formula |
C10H19NO3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-4-5-13-8(6-11)7-15/h8,15H,4-7H2,1-3H3 |
InChI Key |
UVNPTRFGFZTHFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CS |
Origin of Product |
United States |
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